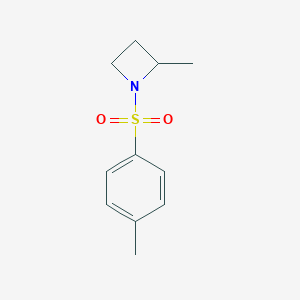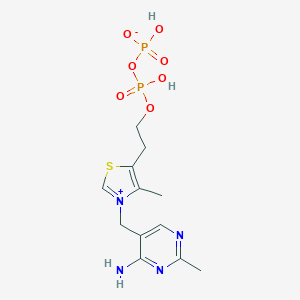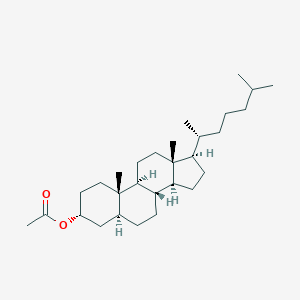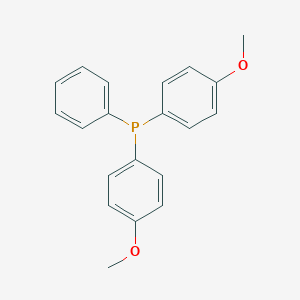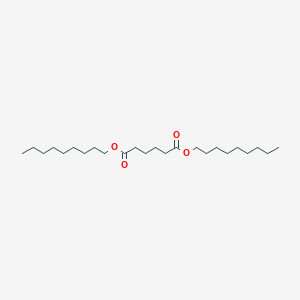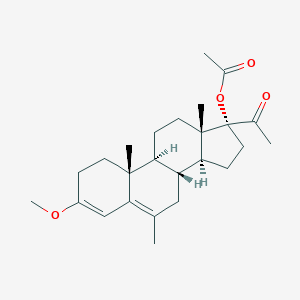
17-Hydroxy-3-methoxy-6-methylpregna-3,5-dien-20-one acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-Hydroxy-3-methoxy-6-methylpregna-3,5-dien-20-one acetate, also known as MPA, is a synthetic steroid hormone that is widely used in scientific research. MPA is a potent progestin that is structurally related to progesterone, a natural hormone that plays a crucial role in the female reproductive system. MPA has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Mecanismo De Acción
17-Hydroxy-3-methoxy-6-methylpregna-3,5-dien-20-one acetate exerts its effects by binding to the progesterone receptor, a nuclear receptor that regulates gene expression. 17-Hydroxy-3-methoxy-6-methylpregna-3,5-dien-20-one acetate induces conformational changes in the progesterone receptor, which leads to the recruitment of coactivator and corepressor proteins and the activation or repression of target genes. 17-Hydroxy-3-methoxy-6-methylpregna-3,5-dien-20-one acetate also has non-genomic effects, such as the regulation of ion channels and the activation of signaling pathways.
Efectos Bioquímicos Y Fisiológicos
17-Hydroxy-3-methoxy-6-methylpregna-3,5-dien-20-one acetate has a wide range of biochemical and physiological effects, depending on the target tissue and the dose used. 17-Hydroxy-3-methoxy-6-methylpregna-3,5-dien-20-one acetate can inhibit ovulation by suppressing the secretion of luteinizing hormone and follicle-stimulating hormone. 17-Hydroxy-3-methoxy-6-methylpregna-3,5-dien-20-one acetate can also alter the cervical mucus and the endometrium, making it more difficult for sperm to reach the egg and for the fertilized egg to implant in the uterus. 17-Hydroxy-3-methoxy-6-methylpregna-3,5-dien-20-one acetate can also have anti-inflammatory and immunomodulatory effects, which may be beneficial in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
17-Hydroxy-3-methoxy-6-methylpregna-3,5-dien-20-one acetate has several advantages for lab experiments, including its high potency, its stability, and its ability to bind to the progesterone receptor with high affinity. 17-Hydroxy-3-methoxy-6-methylpregna-3,5-dien-20-one acetate is also relatively easy to synthesize and purify. However, 17-Hydroxy-3-methoxy-6-methylpregna-3,5-dien-20-one acetate has several limitations for lab experiments, including its high cost, its potential for off-target effects, and its limited solubility in water.
Direcciones Futuras
There are several future directions for the study of 17-Hydroxy-3-methoxy-6-methylpregna-3,5-dien-20-one acetate and its analogs. One direction is the development of new progestins with improved pharmacological properties, such as increased potency, selectivity, and solubility. Another direction is the study of the role of progestins in diseases other than reproductive disorders, such as cancer and autoimmune diseases. Finally, the development of new methods for the delivery of progestins, such as targeted drug delivery and sustained-release formulations, may improve the efficacy and safety of progestin therapy.
Métodos De Síntesis
17-Hydroxy-3-methoxy-6-methylpregna-3,5-dien-20-one acetate can be synthesized by a variety of methods, including the reaction of 6-methylpregna-4,6-diene-3,20-dione with methanol and hydrochloric acid, followed by acetylation with acetic anhydride. The yield of 17-Hydroxy-3-methoxy-6-methylpregna-3,5-dien-20-one acetate can be improved by using different reaction conditions, such as the addition of a catalyst or the use of a different solvent. The purity of 17-Hydroxy-3-methoxy-6-methylpregna-3,5-dien-20-one acetate can also be improved by using different purification methods, such as recrystallization or chromatography.
Aplicaciones Científicas De Investigación
17-Hydroxy-3-methoxy-6-methylpregna-3,5-dien-20-one acetate is widely used in scientific research, particularly in the field of reproductive biology. 17-Hydroxy-3-methoxy-6-methylpregna-3,5-dien-20-one acetate is used to study the effects of progestins on the female reproductive system, including the regulation of ovulation, implantation, and pregnancy. 17-Hydroxy-3-methoxy-6-methylpregna-3,5-dien-20-one acetate is also used to study the effects of progestins on other physiological systems, such as the immune system and the nervous system. 17-Hydroxy-3-methoxy-6-methylpregna-3,5-dien-20-one acetate is often used in combination with other hormones, such as estrogen, to study the effects of hormone therapy on various diseases, such as breast cancer and endometriosis.
Propiedades
Número CAS |
1104-99-0 |
|---|---|
Nombre del producto |
17-Hydroxy-3-methoxy-6-methylpregna-3,5-dien-20-one acetate |
Fórmula molecular |
C25H36O4 |
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-3-methoxy-6,10,13-trimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C25H36O4/c1-15-13-19-20(23(4)10-7-18(28-6)14-22(15)23)8-11-24(5)21(19)9-12-25(24,16(2)26)29-17(3)27/h14,19-21H,7-13H2,1-6H3/t19-,20+,21+,23-,24+,25+/m1/s1 |
Clave InChI |
VFQNBCVPIGXTFD-HYRPPVSQSA-N |
SMILES isomérico |
CC1=C2C=C(CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C1)CC[C@@]4(C(=O)C)OC(=O)C)C)C)OC |
SMILES |
CC1=C2C=C(CCC2(C3CCC4(C(C3C1)CCC4(C(=O)C)OC(=O)C)C)C)OC |
SMILES canónico |
CC1=C2C=C(CCC2(C3CCC4(C(C3C1)CCC4(C(=O)C)OC(=O)C)C)C)OC |
Otros números CAS |
1104-99-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



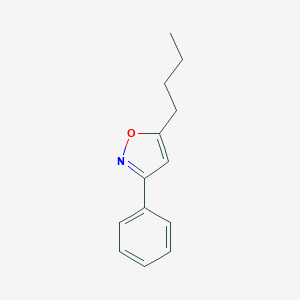
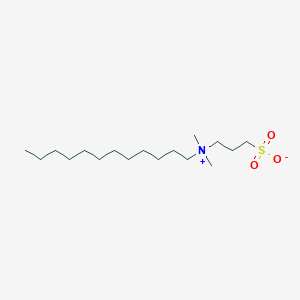
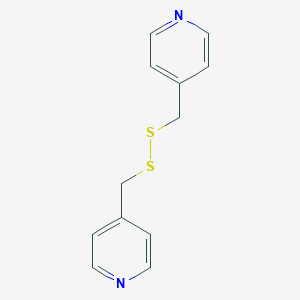
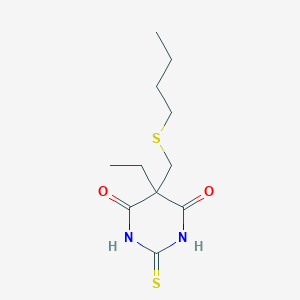
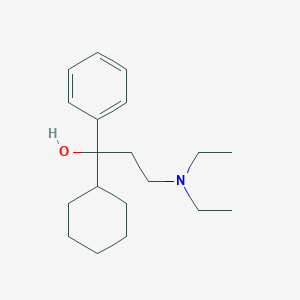
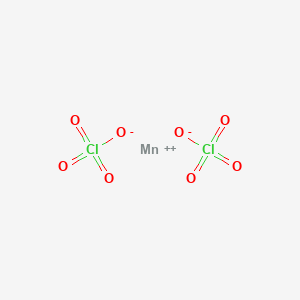
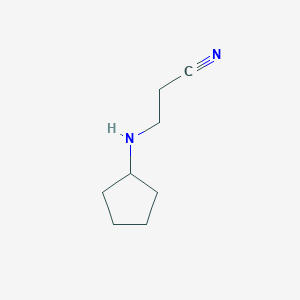
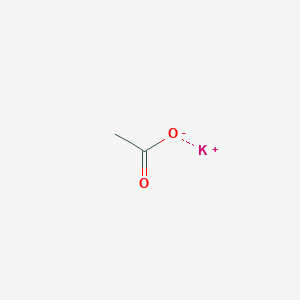
![1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-[[4'-[(4-hydroxyphenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-](/img/structure/B86364.png)
